2-(6-Fluoro-1-oxoisoindolin-2-yl)acetic acid
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Overview
Description
2-(6-Fluoro-1-oxoisoindolin-2-yl)acetic acid is a chemical compound with the molecular formula C10H8FNO3 and a molecular weight of 209.17 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Fluoro-1-oxoisoindolin-2-yl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as fluoroaniline and suitable carboxylic acid derivatives.
Condensation Reaction: The fluoroaniline is condensed with the carboxylic acid derivative under controlled conditions to form an intermediate compound.
Oxidation: The intermediate compound undergoes oxidation to introduce the oxo group, resulting in the formation of the isoindolinone core.
Hydrolysis: The final step involves hydrolysis to convert the intermediate into this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled environments to ensure consistent quality and yield. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to optimize the production.
Chemical Reactions Analysis
Types of Reactions: 2-(6-Fluoro-1-oxoisoindolin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be employed to reduce the oxo group to a hydroxyl group.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the isoindolinone core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the compound.
Reduction Products: Hydroxylated derivatives.
Substitution Products: Derivatives with different functional groups.
Scientific Research Applications
2-(6-Fluoro-1-oxoisoindolin-2-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.
Industry: The compound is utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism by which 2-(6-Fluoro-1-oxoisoindolin-2-yl)acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-(6-Fluoro-1-oxoisoindolin-2-yl)acetic acid is compared with other similar compounds to highlight its uniqueness:
3-(5-Bromo-6-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione: This compound has a bromo group instead of a fluoro group, leading to different chemical properties and biological activities.
3-(5-Bromo-4-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione: This compound has a different position of the fluoro group, resulting in distinct reactivity and applications.
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Properties
IUPAC Name |
2-(5-fluoro-3-oxo-1H-isoindol-2-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO3/c11-7-2-1-6-4-12(5-9(13)14)10(15)8(6)3-7/h1-3H,4-5H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKCULSAQVGOHTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)F)C(=O)N1CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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